![molecular formula C19H20FN5O3 B2503574 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 946253-35-6](/img/structure/B2503574.png)

2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

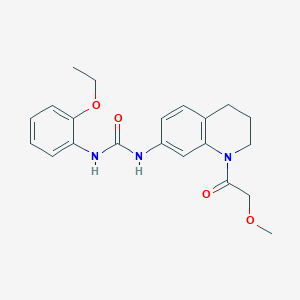

The compound , 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide, is a complex organic molecule that appears to be a derivative of pyrazolopyridazine with potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, as seen in the first paper, where novel hybrids were prepared through a one-pot reaction involving a formyl-substituted phenylpyrazole and other reactants under reflux conditions . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, considering the structural similarities with the compounds discussed in the paper.

Molecular Structure Analysis

The second paper provides a detailed analysis of a related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, using various spectroscopic techniques and theoretical calculations . The molecular structure was optimized using computational methods, and the geometrical parameters were confirmed with X-ray diffraction (XRD) data. For our compound, similar methods could be employed to determine its molecular structure and confirm its geometry.

Chemical Reactions Analysis

The first paper also mentions the synthesis of tri-substituted methanes (TRSMs) through reactions involving an appropriate aldehyde, amino thiouracil, and hydroxycoumarin . These reactions indicate the reactivity of the pyrazole moiety and its potential to undergo various chemical transformations. The compound , with its pyrazolo[3,4-d]pyridazine core, may also exhibit similar reactivity patterns.

Physical and Chemical Properties Analysis

The second paper discusses the physical and chemical properties of a structurally related compound, including its stability, which arises from hyper-conjugative interactions and charge delocalization, as analyzed by Natural Bond Orbital (NBO) analysis . The HOMO-LUMO analysis and molecular electrostatic potential were also determined, which are crucial for understanding the electronic properties of the molecule. For the compound , similar properties such as stability, electronic distribution, and potential for charge transfer could be inferred.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Research on structurally related compounds has focused on the synthesis of novel derivatives with potential anti-inflammatory and antioxidant activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl) acetamide were synthesized and demonstrated significant anti-inflammatory activity in some compounds (Sunder & Maleraju, 2013).

- Another study detailed the synthesis of pyrazole-acetamide derivatives and their coordination complexes, highlighting the influence of hydrogen bonding on the self-assembly process and their significant antioxidant activity (Chkirate et al., 2019).

- The facile synthesis of stable isotope-labeled compounds for use as antibacterial agents shows the compound's utility in developing labeled compounds for research and diagnostic purposes (Lin & Weaner, 2012).

Applications in Material Science and Biochemistry

- Some research efforts have been directed towards the development of fluorogenic dyes and materials science applications, showcasing the versatility of pyrazole and acetamide derivatives in creating compounds with potential use in fluorescence-based applications and sensors (Zaitseva et al., 2020).

Biological Activities

- Investigations into the antimicrobial and herbicidal activities of related compounds have been reported, indicating their potential utility in developing new antimicrobial agents and herbicides. This includes studies on pyrazole-imidazole-triazole hybrids with significant antimicrobial activity (Punia et al., 2021) and the synthesis of phenyl pyrazole derivatives showing promising herbicidal activity (Zhou et al., 2010).

Propiedades

IUPAC Name |

2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O3/c1-12-16-10-22-25(14-6-4-13(20)5-7-14)18(16)19(27)24(23-12)11-17(26)21-9-15-3-2-8-28-15/h4-7,10,15H,2-3,8-9,11H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJHJGDWJBYALR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NCC4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503491.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503492.png)

![1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2503493.png)

![benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2503496.png)

![N-(2-cyclohex-1-en-1-ylethyl)-3-[2-(diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![2-Oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B2503501.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2503505.png)